molecular formula C13H10BrNO3 B12628687 2-(2-Bromo-2-nitroethenyl)-5-(4-methylphenyl)furan CAS No. 918429-31-9

2-(2-Bromo-2-nitroethenyl)-5-(4-methylphenyl)furan

Cat. No.: B12628687
CAS No.: 918429-31-9
M. Wt: 308.13 g/mol
InChI Key: RJKCWOSMFVMQOO-UHFFFAOYSA-N
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Description

2-(2-Bromo-2-nitroethenyl)-5-(4-methylphenyl)furan is a brominated nitrovinylfuran derivative characterized by a furan core substituted at the 2-position with a bromo-nitroethenyl group and at the 5-position with a 4-methylphenyl moiety. Its molecular formula is C₁₃H₁₁BrNO₃ (molar mass: 317.14 g/mol), differing from the 4-bromophenyl analog (CAS 56297-20-2, C₁₂H₈BrNO₃, molar mass 294.1 g/mol) by the replacement of a bromine atom with a methyl group on the phenyl ring .

Properties

CAS No.

918429-31-9

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

2-(2-bromo-2-nitroethenyl)-5-(4-methylphenyl)furan

InChI

InChI=1S/C13H10BrNO3/c1-9-2-4-10(5-3-9)12-7-6-11(18-12)8-13(14)15(16)17/h2-8H,1H3

InChI Key

RJKCWOSMFVMQOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C([N+](=O)[O-])Br

Origin of Product

United States

Biological Activity

2-(2-Bromo-2-nitroethenyl)-5-(4-methylphenyl)furan is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and significant biological effects, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrN2O3, and it has a molecular weight of approximately 319.14 g/mol. The compound features a furan ring, a bromo substituent, and a nitroethenyl group, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of furan derivatives with brominated nitro compounds under controlled conditions to yield the desired product. The following table summarizes key steps in the synthesis process:

StepDescription
1Reaction of furan with bromine in a solvent (e.g., chloroform) under low temperature.
2Addition of nitroethene to the brominated furan derivative.
3Purification through recrystallization to obtain high-purity crystals.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related nitrovinylfuran derivatives can inhibit quorum sensing in Staphylococcus aureus, leading to reduced biofilm formation and virulence factor production. A notable study demonstrated that certain derivatives achieved up to 80% inhibition of biofilm formation when combined with conventional antibiotics .

Anticancer Potential

The compound's structural features suggest potential anticancer activity as well. Similar compounds have been evaluated in the National Cancer Institute's (NCI) 60 cell line screening, where they exhibited significant cytotoxic effects against various cancer cell lines . The mechanism may involve disruption of cellular processes through the inhibition of specific signaling pathways.

Case Studies

  • Quorum Sensing Inhibition : In a study evaluating the effects of nitrovinylfuran derivatives on S. aureus, it was found that compound 2 significantly inhibited quorum sensing, leading to reduced biofilm mass and increased susceptibility to antibiotics .
  • Antimicrobial Efficacy : A patent describes the extensive microcidal activity of similar compounds against over 500 strains of Gram-positive and Gram-negative bacteria, as well as fungi . This broad-spectrum efficacy highlights the potential for developing new antimicrobial agents based on this class of compounds.

Scientific Research Applications

Microbicidal Activity

Research has demonstrated that 2-(2-Bromo-2-nitroethenyl)-5-(4-methylphenyl)furan exhibits significant microbicidal properties. It has been evaluated against a wide range of microorganisms, including:

  • Gram-positive bacteria : Over 500 strains tested.
  • Gram-negative bacteria : More than 1500 strains.
  • Fungi : Approximately 500 strains.

In laboratory studies, it has shown effectiveness in treating bacterial and fungal infections in various animal models, such as rats and guinea pigs .

Therapeutic Uses

The compound has been investigated for its potential therapeutic applications:

  • Topical Treatments : Clinical trials have assessed its efficacy in ointments for treating infections caused by Pseudomonas aeruginosa in guinea pigs. The effective dose was determined to be as low as 0.125% in hydrogel formulations .
  • Ocular Infections : Formulations containing the compound have been tested for their ability to treat eye infections, demonstrating significant improvements compared to untreated control groups .

Case Study 1: Efficacy in Animal Models

A series of experiments were conducted using Sprague Dawley rats to evaluate the safety and efficacy of the compound applied externally over six months. The results indicated no significant adverse effects on organ function or tissue integrity, supporting its potential for safe therapeutic use .

Case Study 2: Comparative Analysis of Formulations

In a controlled study, different concentrations of the compound were tested in hydrogel and oleous formulations. The results highlighted that the 0.05% oleous formulation was effective against ocular infections, outperforming control treatments in both clinical and microbiological assessments .

Data Tables

Application AreaMicrobial Strains TestedEffective ConcentrationObservations
Bacterial Infections>500 Gram-positive0.125%Effective in topical ointments
>1500 Gram-negativeSignificant clinical improvement
Fungal Infections>500Effective against various fungi
Ocular InfectionsSpecific to Pseudomonas0.05%Outperformed control treatments

Comparison with Similar Compounds

Key Functional Features

  • Nitrovinyl Group : Imparts electrophilic reactivity, enabling interactions with biological nucleophiles (e.g., cysteine residues in proteins) .

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 2-(Br-C(NO₂)=CH₂), 5-(4-Me-Ph) C₁₃H₁₁BrNO₃ 317.14 Higher lipophilicity vs. Br-Ph
2-(4-Bromophenyl)-5-(2-nitroethenyl)furan 2-(NO₂-CH=CH-), 5-(4-Br-Ph) C₁₂H₈BrNO₃ 294.1 Lower solubility in polar solvents
Furvina (G1) 5-Br, 2-(Br-C(NO₂)=CH₂) C₆H₃Br₂NO₂ 287.91 High electrophilicity, broad antimicrobial activity

Notes:

  • The 4-methylphenyl group in the target compound reduces halogen-related toxicity compared to bromophenyl analogs .
  • Nitrovinyl Group Stability : All analogs share susceptibility to nucleophilic attack, as shown by G1’s reaction with cysteine to form adducts .

Key Observations :

  • Regioselectivity : Palladium-catalyzed methods favor coupling at the 5-position of brominated furans, enabling precise aryl group introduction .
  • Yield Challenges: Brominated furans often exhibit lower yields (e.g., 24.7% in 2-furancarbonitrile arylation) compared to non-halogenated analogs .

Stability and Reactivity

  • Nitrovinyl Group Reactivity : All analogs undergo Michael addition with thiols (e.g., cysteine), forming stable adducts that contribute to antimicrobial effects .
  • Photodegradation : Brominated furans are prone to light-induced decomposition, whereas methylphenyl substitution may improve stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(2-Bromo-2-nitroethenyl)-5-(4-methylphenyl)furan, and how can reaction conditions be optimized for high purity?

  • Methodology :

  • Begin with a pre-functionalized 5-(4-methylphenyl)furan core. Introduce the bromo-nitroethenyl group via a two-step process: (1) Nitration of the furan ring using a HNO₃/H₂SO₄ mixture under controlled temperatures (0–5°C), followed by (2) bromination with N-bromosuccinimide (NBS) in a radical-initiated reaction (e.g., using AIBN as a catalyst).
  • Optimize yields by adjusting solvent polarity (e.g., DCM for nitration, CCl₄ for bromination) and reaction time. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals for the furan ring (δ 6.2–7.5 ppm for protons), nitro group (deshielding adjacent protons), and 4-methylphenyl substituent (singlet for methyl at δ ~2.3 ppm).
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and C-Br (500–600 cm⁻¹) groups.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodology :

  • Grow single crystals via slow evaporation in a solvent like chloroform/hexane. Collect diffraction data using a Bruker D8 Venture diffractometer. Refine the structure with SHELXL (for small-molecule refinement) and visualize using ORTEP-3 to confirm bond angles, distances, and the E/Z configuration of the ethenyl group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the furan ring?

  • Methodology :

  • Perform computational studies (DFT, Gaussian 16) to map electron density distribution. The 5-(4-methylphenyl) group acts as an electron-donating substituent, directing electrophiles to the 2-position. Compare with experimental results from nitration/bromination trials under varying conditions (e.g., acid strength, temperature) .

Q. How does the bromo-nitroethenyl group influence reactivity in cross-coupling reactions (e.g., Suzuki, Heck)?

  • Methodology :

  • Test palladium-catalyzed couplings (e.g., Suzuki with arylboronic acids). The nitro group withdraws electrons, activating the ethenyl bond for oxidative addition. Monitor reaction progress via TLC and isolate products using flash chromatography. Compare yields with analogous compounds lacking nitro/bromo substituents .

Q. What in vitro assays are suitable for evaluating this compound’s antimicrobial potential?

  • Methodology :

  • Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution (CLSI guidelines) and assess biofilm disruption via crystal violet staining. Reference structurally similar furans with documented activity .

Q. Can computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., S. aureus tyrosyl-tRNA synthetase, PDB: 1JIJ). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD values) .

Q. How does the compound degrade under acidic/basic conditions, and what are the major byproducts?

  • Methodology :

  • Expose the compound to buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS. The nitro group may hydrolyze to a ketone under basic conditions, while the bromo substituent could undergo nucleophilic substitution .

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